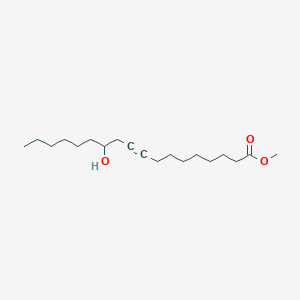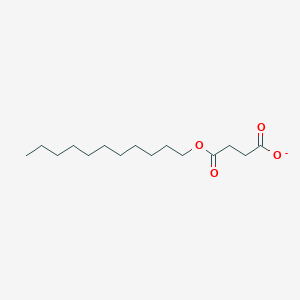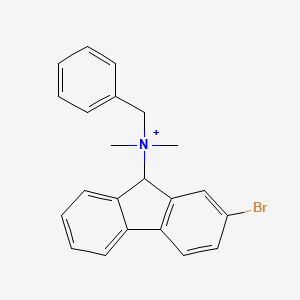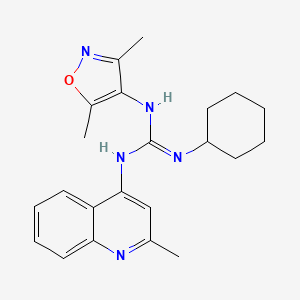
9-Octadecynoic acid, 12-hydroxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octadecynoic acid, 12-hydroxy-, methyl ester is a chemical compound with the molecular formula C19H34O3 and a molecular weight of 310.47146 . It is also known by other names such as methyl ricinoleate and ricinoleic acid methyl ester . This compound is characterized by the presence of a hydroxyl group at the 12th position and a triple bond at the 9th position of the octadecynoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecynoic acid, 12-hydroxy-, methyl ester typically involves the esterification of ricinoleic acid with methanol in the presence of an acid catalyst . The reaction conditions often include heating the mixture to reflux temperature to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of ricinoleic acid and methanol into a reactor with an acid catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete esterification. The resulting product is then separated and purified using industrial-scale distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
9-Octadecynoic acid, 12-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the triple bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of 9-octadecynoic acid, 12-keto-, methyl ester.
Reduction: Formation of 9-octadecenoic acid, 12-hydroxy-, methyl ester.
Substitution: Formation of 9-octadecynoic acid, 12-chloro-, methyl ester.
Aplicaciones Científicas De Investigación
9-Octadecynoic acid, 12-hydroxy-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and other medical conditions.
Industry: Used in the production of lubricants, surfactants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 9-Octadecynoic acid, 12-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 12th position allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The triple bond at the 9th position can undergo reactions that modify the compound’s activity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
9-Octadecenoic acid, 12-hydroxy-, methyl ester: Similar structure but with a double bond instead of a triple bond.
Ricinoleic acid methyl ester: Another name for 9-Octadecenoic acid, 12-hydroxy-, methyl ester.
Methyl elaidate: A similar compound with a trans double bond instead of a triple bond.
Uniqueness
9-Octadecynoic acid, 12-hydroxy-, methyl ester is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination of functional groups allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs .
Propiedades
Número CAS |
71692-12-1 |
|---|---|
Fórmula molecular |
C19H34O3 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
methyl 12-hydroxyoctadec-9-ynoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-9,11-12,14-17H2,1-2H3 |
Clave InChI |
IZCLGPZFWADXHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC#CCCCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)

![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)










